molecular formula C11H14O2 B11715230 1-Cyclopropyl-2,4-dimethoxybenzene

1-Cyclopropyl-2,4-dimethoxybenzene

Cat. No.: B11715230
M. Wt: 178.23 g/mol
InChI Key: UQZXNUWCWFXFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2,4-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with two methoxy groups and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,4-dimethoxybenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into aromatic rings. The reaction involves the use of cyclopropyl chloride and 2,4-dimethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts alkylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst for bromination.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of brominated or nitrated derivatives depending on the electrophile used.

Scientific Research Applications

1-Cyclopropyl-2,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cyclopropyl groups on biological activity.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,4-dimethoxybenzene involves its interaction with molecular targets through its aromatic ring and substituents. The methoxy groups can participate in hydrogen bonding and other interactions, while the cyclopropyl group can influence the compound’s overall reactivity and stability. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

  • 1,2-Dimethoxybenzene (Veratrole)
  • 1,3-Dimethoxybenzene
  • 1,4-Dimethoxybenzene

Comparison: 1-Cyclopropyl-2,4-dimethoxybenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to its dimethoxybenzene counterparts.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-cyclopropyl-2,4-dimethoxybenzene

InChI

InChI=1S/C11H14O2/c1-12-9-5-6-10(8-3-4-8)11(7-9)13-2/h5-8H,3-4H2,1-2H3

InChI Key

UQZXNUWCWFXFPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.